molecular formula C22H24N2O4 B1681870 Tabersonine CAS No. 4429-63-4

Tabersonine

Cat. No. B1681870
CAS RN: 4429-63-4
M. Wt: 336.4 g/mol
InChI Key: ULVYAIAFWAUMLF-FDFHNCONSA-N
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Description

Tabersonine is an indole alkaloid mainly isolated from Catharanthus roseus. It disrupts Aβ(1-42) aggregation and ameliorates Aβ aggregate-induced cytotoxicity. Tabersonine has anti-inflammatory activities and acts as a potential therapeutic candidate for the treatment of ALI/ARDS .


Synthesis Analysis

Tabersonine is derived from the stereoselective C6,C7-epoxidation of tabersonine and can be metabolized further to generate other complex MIAs . Two highly conserved P450s that efficiently catalyze the epoxidation of tabersonine: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2) have been identified .


Molecular Structure Analysis

Tabersonine has a molecular formula of C21H24N2O2 and a molecular weight of 336.43 . The structure of tabersonine synthase, an alpha-beta hydrolase from Catharanthus roseus, has been determined .


Chemical Reactions Analysis

Tabersonine undergoes hydroxylation at the C-16 position, catalyzed by tabersonine 16-hydroxylase (T16H), to initiate the synthesis of vindoline . Tabersonine methoxylation constitutes a real bottleneck in vindoline precursor synthesis due to the competition between tabersonine hydroxylation and epoxidation .


Physical And Chemical Properties Analysis

Tabersonine has a molecular formula of C21H24N2O2 and a molecular weight of 336.43 . It is soluble in DMSO .

Scientific Research Applications

1. Neuroinflammation Inhibition

  • Summary of Application: Tabersonine has been found to inhibit neuroinflammation, which is a major factor that induces and aggravates neurodegenerative diseases .
  • Methods of Application: The inhibitory effect of Tabersonine on neuroinflammation was evaluated by establishing the BV2 neuroinflammation model induced by lipopolysaccharide (LPS) .
  • Results or Outcomes: Tabersonine significantly inhibited the production and expression of nitric oxide (NO), interleukin-1 β (IL-1 β ), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS) in BV-2 cells stimulated by LPS . It also inhibited the activation of nuclear factor- κ B (NF- κ B) induced by LPS, thus regulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) .

2. Vindoline Precursor Synthesis Optimization

  • Summary of Application: Tabersonine is used in the precursor-directed biosynthesis of vindoline, a precursor to the anticancer drugs vinblastine and vincristine .
  • Methods of Application: The metabolic flux was channeled towards the MIA of interest by modulating the copy number of the first two genes of the vindoline biosynthetic pathway, namely tabersonine 16-hydroxylase and tabersonine-16- O -methyltransferase .
  • Results or Outcomes: Increasing gene copies resulted in an optimized methoxylation of tabersonine and overcame the competition for tabersonine access with the third enzyme of the pathway, tabersonine 3-oxygenase, which exhibits a high substrate promiscuity . This optimization will probably pave the way towards the future development of yeast cell factories to produce vindoline at an industrial scale .

3. Inflammasome Activation Suppression

  • Summary of Application: Tabersonine is a natural NLRP3 inhibitor that suppresses inflammasome activation in macrophages .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

1. Neuroinflammation Inhibition

  • Summary of Application: Tabersonine has been found to inhibit neuroinflammation, which is a major factor that induces and aggravates neurodegenerative diseases .
  • Methods of Application: The inhibitory effect of Tabersonine on neuroinflammation was evaluated by establishing the BV2 neuroinflammation model induced by lipopolysaccharide (LPS) .
  • Results or Outcomes: Tabersonine significantly inhibited the production and expression of nitric oxide (NO), interleukin-1 β (IL-1 β ), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS) in BV-2 cells stimulated by LPS . It also inhibited the activation of nuclear factor- κ B (NF- κ B) induced by LPS, thus regulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) .

2. Vindoline Precursor Synthesis Optimization

  • Summary of Application: Tabersonine is used in the precursor-directed biosynthesis of vindoline, a precursor to the anticancer drugs vinblastine and vincristine .
  • Methods of Application: The metabolic flux was channeled towards the MIA of interest by modulating the copy number of the first two genes of the vindoline biosynthetic pathway, namely tabersonine 16-hydroxylase and tabersonine-16- O -methyltransferase .
  • Results or Outcomes: Increasing gene copies resulted in an optimized methoxylation of tabersonine and overcame the competition for tabersonine access with the third enzyme of the pathway, tabersonine 3-oxygenase, which exhibits a high substrate promiscuity . This optimization will probably pave the way towards the future development of yeast cell factories to produce vindoline at an industrial scale .

3. Inflammasome Activation Suppression

  • Summary of Application: Tabersonine is a natural NLRP3 inhibitor that suppresses inflammasome activation in macrophages .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

1. Neuroinflammation Inhibition

  • Summary of Application: Tabersonine has been found to inhibit neuroinflammation, which is a major factor that induces and aggravates neurodegenerative diseases .
  • Methods of Application: The inhibitory effect of Tabersonine on neuroinflammation was evaluated by establishing the BV2 neuroinflammation model induced by lipopolysaccharide (LPS) .
  • Results or Outcomes: Tabersonine significantly inhibited the production and expression of nitric oxide (NO), interleukin-1 β (IL-1 β ), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS) in BV-2 cells stimulated by LPS . It also inhibited the activation of nuclear factor- κ B (NF- κ B) induced by LPS, thus regulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) .

2. Vindoline Precursor Synthesis Optimization

  • Summary of Application: Tabersonine is used in the precursor-directed biosynthesis of vindoline, a precursor to the anticancer drugs vinblastine and vincristine .
  • Methods of Application: The metabolic flux was channeled towards the MIA of interest by modulating the copy number of the first two genes of the vindoline biosynthetic pathway, namely tabersonine 16-hydroxylase and tabersonine-16- O -methyltransferase .
  • Results or Outcomes: Increasing gene copies resulted in an optimized methoxylation of tabersonine and overcame the competition for tabersonine access with the third enzyme of the pathway, tabersonine 3-oxygenase, which exhibits a high substrate promiscuity . This optimization will probably pave the way towards the future development of yeast cell factories to produce vindoline at an industrial scale .

3. Inflammasome Activation Suppression

  • Summary of Application: Tabersonine is a natural NLRP3 inhibitor that suppresses inflammasome activation in macrophages .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

Tabersonine is harmful if swallowed. It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Tabersonine has shown potential in the treatment of neurodegenerative diseases by inhibiting the lipopolysaccharide-induced neuroinflammatory response in BV2 microglia cells . Advances in metabolic engineering of plant monoterpene indole alkaloids, including tabersonine, suggest potential for increased production and expanded chemical diversity .

properties

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGIPWAZSFKCN-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196102
Record name Tabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tabersonine

CAS RN

4429-63-4
Record name Tabersonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4429-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tabersonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, (5α,12β,19α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TABERSONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN955K48NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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